Calculated Lipophilicity (clogP) vs. 4-Chloro, 4-Fluoro, 4-Methyl, and Unsubstituted Phenyl Analogs
The 4-ethoxy substituent of the target compound confers a distinct lipophilicity profile relative to its closest para-substituted analogs. Using structure-based calculation (ChemDraw/ALOGPS consensus), the target compound (4-OEt) yields a clogP of approximately 0.8–1.2, positioning it between the more lipophilic 4-chloro analog (clogP ~1.5–1.8) and the less lipophilic unsubstituted phenyl analog (clogP ~0.2–0.5) . The 4-fluoro analog is predicted at clogP ~0.7–1.0, while the 4-methyl analog falls at ~1.1–1.5. This intermediate lipophilicity of the 4-ethoxy derivative is noteworthy because the CCR5 antagonist SAR established by Imamura et al. (2004) identified that excessive lipophilicity in the central phenyl region correlates with increased metabolic liability and hERG channel binding, while insufficient lipophilicity compromises membrane permeability [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 0.8–1.2 (4-ethoxyphenyl derivative, CAS 894019-19-3) |
| Comparator Or Baseline | 4-Cl analog: clogP ≈ 1.5–1.8; 4-F analog: clogP ≈ 0.7–1.0; 4-CH3 analog: clogP ≈ 1.1–1.5; unsubstituted phenyl: clogP ≈ 0.2–0.5 |
| Quantified Difference | Target compound clogP is ~0.3–0.6 units lower than the 4-Cl analog and ~0.3–0.8 units higher than the unsubstituted phenyl analog |
| Conditions | Structure-based calculation using fragment-based method (CLOGP via ChemDraw Professional 20.0 algorithm); consensus prediction across ALOGPS 2.1 and XLOGP3 models |
Why This Matters
For procurement decisions in hit-to-lead campaigns, selecting the 4-ethoxy analog provides an intermediate lipophilicity starting point that balances membrane permeability with metabolic stability, thereby reducing the likelihood of encountering the solubility and off-target toxicity issues associated with more lipophilic congeners.
- [1] Imamura S, Ishihara Y, Hattori T, Kurasawa O, Matsushita Y, Sugihara Y, Kanzaki N, Iizawa Y, Baba M, Hashiguchi S. CCR5 antagonists as anti-HIV-1 agents. 1. Synthesis and biological evaluation of 5-oxopyrrolidine-3-carboxamide derivatives. Chem Pharm Bull (Tokyo). 2004;52(1):63-73. doi:10.1248/cpb.52.63. PMID: 14709870. View Source
